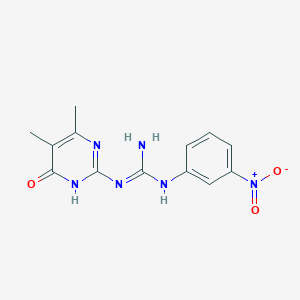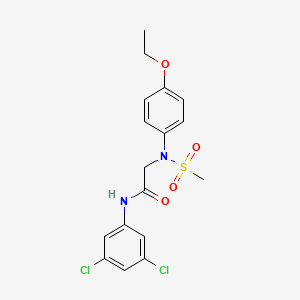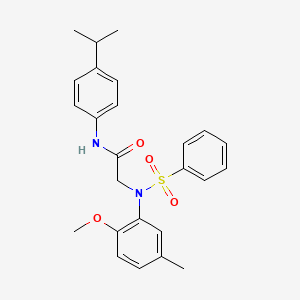
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPG-NP, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.
Wirkmechanismus
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the invasion of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits the activity of nuclear factor-kappa B, which is involved in the expression of pro-inflammatory cytokines. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress by inhibiting the activity of reactive oxygen species and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibits cell proliferation, induces apoptosis, and inhibits the invasion and migration of cancer cells. In inflammation, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine reduces the expression of pro-inflammatory cytokines, inhibits the activation of immune cells, and reduces tissue damage. In neurodegenerative diseases, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments, including its small size, high solubility, and low toxicity. However, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine also has some limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the research and development of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One direction is to optimize the synthesis method to improve the yield and purity of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in vivo to determine its efficacy and safety. Additionally, further research is needed to investigate the potential of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in treating various diseases and to identify new targets for N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine inhibition.
Synthesemethoden
The synthesis of N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine involves a four-step process that starts with the reaction of 3-nitrobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-nitrophenyl-5,6-dimethyl-4-oxo-2-pyridinecarboxylate. This intermediate is then reacted with guanidine hydrochloride in the presence of sodium ethoxide to form DMPG-NH2. The final step involves the reaction of DMPG-NH2 with 3-nitrobenzyl bromide in the presence of sodium ethoxide to form N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has shown promising results in inhibiting the growth and metastasis of cancer cells. In inflammation research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5,6-dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to protect neurons from oxidative stress and prevent neuronal death.
Eigenschaften
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(3-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-7-8(2)15-13(17-11(7)20)18-12(14)16-9-4-3-5-10(6-9)19(21)22/h3-6H,1-2H3,(H4,14,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJXVTVBIMXAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6051650.png)
![5-(2-fluorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6051656.png)
![methyl 4-oxo-3-(2-thienylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6051658.png)

![2-(phenoxymethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6051685.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6051691.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)

![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)
![1-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6051737.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B6051738.png)
![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)